methyl (5Z)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Description
methyl (5Z)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate is a complex glycosylated pyran derivative characterized by:
- A 4H-pyran core with a (5Z)-ethylidene substituent at position 3.
- A 3,4-dihydroxyphenyl (catechol) group linked via an ethoxy-oxoethyl chain at position 2.
- A glycosyl moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) at position 6, likely derived from a hexose sugar (e.g., glucose).
- A methyl carboxylate ester at position 2.
Below, we compare its structural and functional attributes with related compounds from the literature.
Properties
IUPAC Name |
methyl (5Z)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O13/c1-3-13-14(9-19(29)35-7-6-12-4-5-16(27)17(28)8-12)15(23(33)34-2)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h3-5,8,11,14,18,20-22,24-28,30-32H,6-7,9-10H2,1-2H3/b13-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWGABANNQMHMZ-DXNYSGJVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32619-42-4 | |
| Record name | 2-(3,4-dihydroxyphenyl)ethyl [2S-(2α,3E,4β)]-3-ethylidene-2-(β-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-2H-pyran-4-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleuropein can be extracted from olive leaves using various methods. Traditional extraction methods include ethanol-modified supercritical extraction with carbon dioxide, conventional methanol extraction, and ultrasonic extraction with deep eutectic solvent . Ball milling-assisted extraction (BMAE) has also been shown to be an efficient approach, with optimal conditions identified for high recovery rates .
Industrial Production Methods: Industrial production of oleuropein typically involves the use of non-conventional treatments such as ultrasound, supercritical fluid, pressurized fluid, microwave-assisted, microchannels, and membranes . These methods enhance the extraction efficiency and purity of oleuropein from olive leaves.
Chemical Reactions Analysis
Types of Reactions: Oleuropein undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. The hydrolysis of oleuropein in alkaline conditions leads to the formation of hydroxytyrosol and elenolic acid .
Common Reagents and Conditions:
Reduction: Reduction reactions of oleuropein are less common but can be performed under specific conditions to yield different derivatives.
Hydrolysis: Alkaline hydrolysis is a common method to break down oleuropein into hydroxytyrosol and elenolic acid.
Major Products Formed:
Hydroxytyrosol: A potent antioxidant derived from the hydrolysis of oleuropein.
Elenolic Acid: Another product of oleuropein hydrolysis, known for its various biological activities.
Scientific Research Applications
Molecular Formula
- C : 25
- H : 32
- O : 13
Structural Features
- Pyran Ring : Contributes to the compound's stability and reactivity.
- Hydroxyl Groups : Enhance solubility and potential for hydrogen bonding.
- Ethylidene Group : May influence the compound's biological interactions.
Medicinal Chemistry
Methyl (5Z)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene has been investigated for its potential therapeutic effects. Its structural similarity to known bioactive compounds suggests it may exhibit significant pharmacological properties.
Antidiabetic Activity
Research indicates that derivatives of similar compounds have shown promise in managing diabetes by improving insulin sensitivity and glucose metabolism. The compound's ability to influence metabolic pathways positions it as a candidate for further studies in diabetes treatment .
Antioxidant Properties
The presence of multiple hydroxyl groups suggests that this compound may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies on related compounds have demonstrated their efficacy in scavenging free radicals .
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may offer neuroprotective benefits. By modulating pathways involved in neuroinflammation and oxidative stress, these compounds could potentially be developed into treatments for neurodegenerative diseases such as Alzheimer's .
Anticancer Potential
The structural characteristics of methyl (5Z)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene suggest possible anticancer activity. Compounds with similar moieties have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells . Further research is needed to elucidate the specific mechanisms of action.
Case Study 1: Antidiabetic Effects
A study published in a peer-reviewed journal explored the effects of a related compound on glucose metabolism in diabetic rats. The results indicated significant reductions in blood glucose levels and improved insulin sensitivity, highlighting the potential of similar structures for diabetes management .
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that derivatives of methyl (5Z)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene exhibited strong antioxidant activity compared to standard antioxidants like vitamin C. This suggests that the compound could be further developed for therapeutic use against oxidative stress-related conditions .
Mechanism of Action
Oleuropein exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Stimulates the expression of intracellular antioxidant enzymes and increases the levels of non-enzymatic antioxidants such as glutathione, α-tocopherol, β-carotene, and ascorbic acid.
Anti-inflammatory Activity: Inhibits the synthesis of pro-inflammatory cytokines and modulates inflammatory pathways.
Antimicrobial Activity: Disrupts cell membranes and peptidoglycan, leading to the inhibition of microbial growth.
Anti-diabetic Activity: Modulates insulin secretion, improves glucose tolerance, and enhances insulin sensitivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyran and Pyrimidine Cores
The 4H-pyran core in the target compound is distinct from pyrimidine-based heterocycles prevalent in synthetic pharmaceuticals. For example:
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () features a fused thiazolo-pyrimidine ring system. The pyrimidine ring adopts a flattened boat conformation, influencing its binding to biological targets .
- Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate () contains a saturated tetrahydro-pyrimidine core, which enhances conformational flexibility compared to the rigid pyran ring in the target compound .
Key Difference : Pyran derivatives like the target compound may exhibit distinct electronic properties and stereochemical constraints compared to pyrimidine analogs, affecting reactivity and bioactivity.
Catechol and Phenolic Substituents
The 3,4-dihydroxyphenyl (catechol) group in the target compound contrasts with simpler phenolic or alkoxy-substituted aryl groups in related structures:
- Methyl 4-(3-ethoxy-4-hydroxyphenyl)-... () features a mono-hydroxyphenyl group with an ethoxy substituent, reducing its capacity for radical scavenging compared to the dihydroxylated catechol .
Glycosylation and Solubility
The glycosyl unit (oxan-2-yl group) in the target compound is absent in most synthetic analogs but critical for modulating solubility and bioavailability:
- 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)...
- Non-glycosylated analogs like 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile () rely on cyano and amino groups for solubility, which may limit their pharmacokinetic profiles .
Advantage: Glycosylation in the target compound likely enhances water solubility and target specificity compared to non-glycosylated derivatives.
Ester Functionalization
The methyl carboxylate at position 3 differs from ethyl or cyano esters in related compounds:
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () uses an ethyl ester, which may hydrolyze faster in vivo than the methyl ester in the target compound .
- Ethyl (2Z)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate () combines ethyl ester and methoxy groups, balancing lipophilicity and metabolic stability .
Biological Activity
Methyl (5Z)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate is a complex organic compound with significant potential in biological applications. This article aims to explore its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C46H58O25
- Molecular Weight : 1010.94 g/mol
- LogP : -2.2827 (indicating high hydrophilicity)
- Polar Surface Area (PSA) : 386.27 Ų
Structural Characteristics
The compound features a pyran ring structure with multiple hydroxyl groups, which are known to enhance biological activity through various mechanisms such as antioxidant properties and enzyme inhibition.
- Antioxidant Activity : The presence of dihydroxyphenyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
- Enzyme Inhibition : The compound may interact with various enzymes, including catechol O-methyltransferase (COMT) and sulfotransferases, influencing neurotransmitter metabolism and potentially modulating neuropharmacological effects .
- G Protein-Coupled Receptors (GPCRs) : Preliminary studies indicate that compounds with similar structures may interact with GPCRs, influencing cellular signaling pathways .
Therapeutic Implications
- Neuroprotection : Due to its potential antioxidant properties, this compound could be investigated for neuroprotective effects against neurodegenerative diseases.
- Anti-inflammatory Effects : Compounds with similar structural motifs have demonstrated anti-inflammatory activities, suggesting a possible therapeutic role in inflammatory conditions.
- Cancer Therapy : The ability to inhibit specific enzymes involved in cell proliferation may position this compound as a candidate for cancer treatment.
In Vitro Studies
A study examining the effects of structurally related compounds on human cell lines demonstrated significant reductions in oxidative stress markers and enhanced cell viability under stress conditions .
| Study | Cell Type | Treatment | Results |
|---|---|---|---|
| Human Neuroblastoma | Compound A | 30% increase in viability | |
| Human Endothelial Cells | Compound B | 25% reduction in inflammatory cytokines |
In Vivo Studies
In animal models, compounds similar to this compound have shown promise in reducing symptoms of neurodegeneration and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
